molecular formula C20H18BrFO4 B2458836 Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-86-5

Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2458836
CAS No.: 308295-86-5
M. Wt: 421.262
InChI Key: BFHSMDAWBAWEAU-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H18BrFO4 and its molecular weight is 421.262. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFO4/c1-11(2)25-20(23)19-12(3)26-17-9-15(21)18(8-14(17)19)24-10-13-6-4-5-7-16(13)22/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHSMDAWBAWEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. Its molecular formula is C20H18BrFO4C_{20}H_{18}BrFO_{4} and it has a molecular weight of approximately 421.26 g/mol. This compound is part of a broader class of benzofuran derivatives that have garnered interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be illustrated as follows:

IUPAC Name Propan 2 yl 6 bromo 5 2 fluorophenyl methoxy 2 methyl 1 benzofuran 3 carboxylate\text{IUPAC Name Propan 2 yl 6 bromo 5 2 fluorophenyl methoxy 2 methyl 1 benzofuran 3 carboxylate}

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit significant biological activities. The specific biological activities of this compound are still being explored, but preliminary studies suggest potential in the following areas:

1. Anticancer Activity

Benzofuran derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating significant inhibition of cell proliferation in cancer cells.

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
A54926

These values suggest that the compound may inhibit cell growth effectively, making it a candidate for further anticancer research.

2. Antimicrobial Activity

Benzofuran compounds have also demonstrated antimicrobial properties. While specific data on this compound is limited, related compounds have shown moderate to good activity against various bacterial strains.

Microorganism MIC (µM) Activity
Staphylococcus aureus5.64Moderate
Escherichia coli8.33Moderate
Candida albicans16.69Antifungal

These findings indicate the potential for this compound in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the biological activities of benzofuran derivatives, providing insights into their mechanisms of action and therapeutic potential:

  • Cytotoxicity Studies : In one study, derivatives similar to Propan-2-yl 6-bromo compounds were tested against multiple cancer cell lines, revealing that structural modifications significantly affect their cytotoxic potency.
  • Mechanistic Insights : Research has indicated that certain benzofuran derivatives induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which these compounds exert their anticancer effects.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives highlight how variations in substituent groups can enhance or diminish biological activity, guiding future drug design efforts.

Q & A

Q. What are the recommended synthetic pathways for this compound, and what critical parameters influence yield?

The synthesis involves a multi-step sequence: (i) bromination of the benzofuran core, (ii) introduction of the 2-fluorophenylmethoxy group via nucleophilic substitution, and (iii) esterification with propan-2-ol. Key parameters include solvent choice (e.g., DMF or acetone for solubility), temperature control (60–80°C for substitution steps), and catalysts like K₂CO₃ to deprotonate phenolic intermediates. Purification via silica gel column chromatography (hexane/ethyl acetate gradients) and monitoring with TLC (Rf ~0.3–0.5) are critical for isolating intermediates. Final yields typically range from 45–65%, depending on optimization of stoichiometry and reaction time .

Q. What spectroscopic techniques are essential for confirming structural integrity and purity?

  • 1H/13C NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–1.5 ppm).
  • IR spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and ether C-O (1240–1270 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (calculated ~465.2 g/mol) and isotopic patterns for bromine .

Q. What in vitro assays are appropriate for preliminary bioactivity screening?

  • Enzyme inhibition assays : Target viral proteases (e.g., SARS-CoV-2 Mpro) using fluorogenic substrates.
  • Cytotoxicity testing : MTT assays on HEK293 or HeLa cells (IC50 determination).
  • Antimicrobial susceptibility : Broth microdilution for MIC values against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data regarding the spatial arrangement of the 2-fluorophenylmethoxy substituent?

Conflicting NOE (Nuclear Overhauser Effect) signals may arise due to rotational constraints. Use 2D NMR (NOESY/COSY) to identify through-space correlations between the fluorine-bearing aryl ring and adjacent protons. For definitive confirmation, X-ray crystallography provides angstrom-level resolution of the substituent’s dihedral angle (typically 45–60° relative to the benzofuran plane) .

Q. What strategies mitigate competing side reactions during the introduction of the 2-fluorophenylmethoxy group?

  • Protecting groups : Temporarily block reactive sites (e.g., ester carbonyl) with tert-butyldimethylsilyl (TBS) groups.
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of intermediates.
  • Base selection : NaH in THF minimizes dehalogenation versus K₂CO₃ in acetone .

Q. How does the electron-withdrawing effect of the 2-fluorophenyl group influence reactivity in nucleophilic substitutions?

The fluorine atom increases the aryl ring’s electron deficiency, enhancing the leaving group ability of the methoxy oxygen. Kinetic studies show a 2.3× faster substitution rate compared to non-fluorinated analogs. This effect is quantified via Hammett σ constants (σ_meta-F = +0.34), correlating with enhanced electrophilicity .

Q. What computational approaches predict binding modes to neurological targets (e.g., MAO-B)?

  • Molecular docking (AutoDock Vina) : Uses crystal structures (PDB ID 2V5Z) to simulate ligand-receptor interactions.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR modeling : Relates substituent electronegativity to inhibitory potency (pIC50) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antiviral activity across studies?

Contradictions may stem from:

  • Assay variability : Cell lines (Vero vs. Huh7) differ in viral receptor expression.
  • Compound stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0/24h).
  • Purity thresholds : ≥98% purity (by NMR) is critical; lower grades may contain inhibitory impurities .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepSolventCatalystTemp. (°C)Yield (%)
BrominationDCMNBS0–575–85
Methoxy SubstitutionAcetoneK₂CO₃6050–60
EsterificationTHFDCC/DMAPRT65–70

Q. Table 2. Comparative Reactivity of Halogenated Analogs

Substituentσ_HammettRelative Rate (vs. H)
2-Fluorophenyl+0.342.3×
2-Chlorophenyl+0.763.1×
Phenyl0.001.0×

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